Benzonitrile, 2-[(1,1-dimethylethyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- is an organic compound with the molecular formula C11H13N3 It is a derivative of benzonitrile, where the hydrogen atom on the benzene ring is replaced by a 2-[(1,1-dimethylethyl)azo] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[(1,1-dimethylethyl)azo]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with tert-butyl azide under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzonitrile, 2-[(1,1-dimethylethyl)azo]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzonitrile compounds.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile, 2-[(1,1-dimethylethyl)azo]- involves its interaction with specific molecular targets and pathways. The azo group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study in medicinal chemistry and biochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzonitrile, 2-[(1,1-dimethylethyl)thio]azo]
- Benzonitrile, 2-[(1,1-dimethylethyl)amino]azo]
Uniqueness
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- is unique due to its specific azo group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
832077-11-9 |
---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(tert-butyldiazenyl)benzonitrile |
InChI |
InChI=1S/C11H13N3/c1-11(2,3)14-13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 |
InChI-Schlüssel |
KFLIXWGEERCSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.